5-Hydroxy-4,4-dimethyl-1,3-diazinan-2-one
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Overview
Description
5-Hydroxy-4,4-dimethyl-1,3-diazinan-2-one is a chemical compound with the molecular formula C5H10N2O2 . It has a molecular weight of 130.15 . The compound is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The molecular structure of 5-Hydroxy-4,4-dimethyl-1,3-diazinan-2-one consists of a six-membered ring with two nitrogen atoms, two carbon atoms, and an oxygen atom . The ring also contains two methyl groups and a hydroxy group .Scientific Research Applications
Synthesis and Structural Characterization
Research has been conducted on the synthesis and structural characterization of compounds with similar chemical structures or functionalities, which could provide insights into methodologies applicable to "5-Hydroxy-4,4-dimethyl-1,3-diazinan-2-one". For example, the work on "π-π stacking motifs in dialkylbis{5-[(E)-2-aryldiazen-1-yl]-2-hydroxybenzoato}tin(IV) complexes" examines the structural diversity and biological activity of diorganotin(IV) complexes, highlighting the importance of structural analysis in understanding the biological applications of similar compounds (Linden & Basu Baul, 2016). This research emphasizes the significance of π-π stacking interactions and supramolecular structural motifs, which could be relevant when studying the properties and applications of "5-Hydroxy-4,4-dimethyl-1,3-diazinan-2-one".
Catalytic and Biological Applications
Further, the synthesis and evaluation of novel chemical entities derived from similar compounds demonstrate potential catalytic and biological applications. For instance, the study on "Copper(II) Complexes of Novel 1,5-Diaza-cis-decalin Diamine Ligands" explores the effectiveness of these complexes in oxidative asymmetric biaryl couplings, suggesting the potential for "5-Hydroxy-4,4-dimethyl-1,3-diazinan-2-one" derivatives in catalysis and synthesis processes (Kozlowski et al., 2002). This highlights the importance of exploring the reactivity and structural characteristics of "5-Hydroxy-4,4-dimethyl-1,3-diazinan-2-one" in developing novel catalysts or therapeutic agents.
Chemical Transformations and Functionalization
Additionally, studies on chemical transformations and functionalization of related compounds offer insights into potential applications of "5-Hydroxy-4,4-dimethyl-1,3-diazinan-2-one" in synthesizing valuable derivatives. The research on "Catalytic conversion of 5-hydroxymethylfurfural to some value-added derivatives" demonstrates the transformation of HMF into various chemicals and fuels, showcasing the versatility of hydroxy-functionalized compounds in chemical synthesis and the development of new materials or drugs (Kong et al., 2018).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
Some predicted properties include a density of 13±01 g/cm³, a boiling point of 4460±380 °C at 760 mmHg, and a vapor pressure of 00±24 mmHg at 25°C . The compound also has a high water solubility at 25 deg C (mg/L): 1.692e+005 , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of 5-Hydroxy-4,4-dimethyl-1,3-diazinan-2-one’s action are currently unknown due to the lack of research on this compound .
properties
IUPAC Name |
5-hydroxy-4,4-dimethyl-1,3-diazinan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-6(2)4(9)3-7-5(10)8-6/h4,9H,3H2,1-2H3,(H2,7,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPERGLUHHTWJJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CNC(=O)N1)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-4,4-dimethyl-1,3-diazinan-2-one |
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